(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a thiazolidinone derivative with an appropriately substituted benzaldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the benzylidene moiety.
Substitution: Halogen atoms, such as iodine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions to avoid decomposition.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the original compound.
Scientific Research Applications
(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C23H24INO4S2 |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H24INO4S2/c1-5-25-22(26)20(31-23(25)30)13-16-11-18(24)21(19(12-16)27-4)29-9-8-28-17-7-6-14(2)15(3)10-17/h6-7,10-13H,5,8-9H2,1-4H3/b20-13- |
InChI Key |
WFOMFNDXCMGNTM-MOSHPQCFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC(=C(C=C3)C)C)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC(=C(C=C3)C)C)OC)SC1=S |
Origin of Product |
United States |
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